FK614 - 193012-35-0

FK614

Catalog Number: EVT-268140
CAS Number: 193012-35-0
Molecular Formula: C21H23Cl2N3O3S
Molecular Weight: 468.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FK614, also known as FK-614, is a synthetically derived molecule classified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) [, ]. Unlike traditional thiazolidinedione (TZD) PPARγ agonists, FK614 exhibits unique properties in its interaction with PPARγ and downstream signaling, making it a valuable tool in scientific research exploring PPARγ-mediated pathways and their therapeutic potential [, , ].

Rosiglitazone

  • Relevance: Rosiglitazone serves as a key comparator compound to FK614 in several studies. While both compounds activate PPARγ, research indicates that FK614 exhibits distinct pharmacological properties, acting as a selective PPARγ modulator (SPPARM) with differential effects on PPARγ activation depending on the stage of adipocyte differentiation. [, , ] Specifically, FK614 demonstrates lower efficacy in inducing the interaction of PPARγ with coactivators such as cAMP response element-binding protein-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) compared to rosiglitazone. [, ] Additionally, FK614 shows a weaker ability to induce a ligand-specific interaction of PPARγ with CBP compared to rosiglitazone. []

Pioglitazone

  • Relevance: Pioglitazone serves as another crucial comparator to FK614 in multiple studies. Although both compounds share the ability to activate PPARγ, FK614 distinguishes itself with unique pharmacological characteristics. Similar to its comparison with rosiglitazone, FK614 displays lower efficacy than pioglitazone in promoting the interaction of PPARγ with coactivators like CBP and SRC-1. [, ] Moreover, FK614 exhibits a weaker ability to induce a ligand-specific interaction of PPARγ with CBP when compared to pioglitazone. []

9(S)-Hydroxyoctadecadienoic acid (9(S)-HODE)

  • Relevance: FK614 displays a distinct modulatory effect on PPARγ activation in the presence of 9(S)-HODE. [] Studies reveal that FK614 negatively modulates PPARγ activation induced by 9(S)-HODE, highlighting its unique interaction with the receptor compared to other agonists. [] This finding underscores the distinct pharmacological profile of FK614.

BIM5078

  • Relevance: The identification of BIM5078, structurally similar to FK614, as an HNF4α antagonist was a significant finding. [] This discovery not only highlights the potential for structural modifications to influence target specificity but also underscores the complex interplay between different nuclear receptors, including PPARγ and HNF4α, in regulating metabolic processes.

BI6015

  • Relevance: Developed based on the discovery of BIM5078, BI6015 represents a step towards developing more selective HNF4α modulators. [] This selectivity is crucial for dissecting the specific roles of HNF4α in metabolic diseases and exploring its potential as a therapeutic target. The development of BI6015 also highlights the importance of understanding the structure-activity relationships of PPARγ and HNF4α ligands to achieve target specificity and avoid unwanted side effects.
Overview

1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide, commonly referred to as FK-614, is a synthetic compound known for its role as a selective peroxisome proliferator-activated receptor gamma modulator. This compound has garnered attention for its potential applications in managing metabolic disorders, particularly type 2 diabetes and related conditions. The compound's IUPAC name reflects its complex structure, which includes a benzimidazole core and various functional groups that contribute to its biological activity.

Classification

FK-614 is classified as a pharmacological agent with anti-diabetic properties. It is categorized under peroxisome proliferator-activated receptor gamma agonists, which are crucial in regulating glucose metabolism and adipocyte differentiation. The compound's CAS number is 193012-35-0, and it is indexed in databases such as PubChem and the Environmental Protection Agency's DSSTox database.

Synthesis Analysis

The synthesis of 1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide involves multiple steps that typically include the following:

  1. Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives to form the benzimidazole structure.
  2. Introduction of Functional Groups: Subsequent reactions introduce the dichlorobenzyl and pentylsulfonyl groups. This can be achieved through nucleophilic substitution reactions where the corresponding halides are reacted with the benzimidazole intermediate.
  3. Final Modifications: The final step usually involves the acylation reaction to attach the carboxamide group at the 6-position of the benzimidazole ring.

Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of FK-614 can be described as follows:

  • Molecular Formula: C21H23Cl2N3O3S
  • Molecular Weight: 468.4 g/mol
  • Structural Features:
    • The compound features a benzimidazole ring system, which contributes to its pharmacological activity.
    • A dichlorobenzyl group is attached to one nitrogen atom of the benzimidazole, enhancing its lipophilicity.
    • A pentylsulfonyl group is present, which plays a role in modulating its interaction with biological targets.

The InChI representation provides a detailed depiction of its structural connectivity, essential for computational modeling and further chemical analysis.

Chemical Reactions Analysis

FK-614 participates in various chemical reactions relevant to its function:

  1. Agonistic Activity: As a peroxisome proliferator-activated receptor gamma agonist, FK-614 activates this receptor, leading to downstream effects on gene expression related to glucose metabolism and adipogenesis.
  2. Metabolic Pathways: The compound influences pathways involved in insulin sensitivity and lipid metabolism, making it a subject of interest in diabetes research.
  3. Stability Studies: Understanding the stability of FK-614 under physiological conditions is crucial for determining its therapeutic potential and shelf life.
Mechanism of Action

The mechanism of action for FK-614 primarily revolves around its interaction with peroxisome proliferator-activated receptor gamma:

  1. Receptor Binding: FK-614 binds selectively to peroxisome proliferator-activated receptor gamma, leading to conformational changes that activate transcriptional programs associated with glucose uptake and fatty acid storage.
  2. Adipocyte Differentiation: The compound modulates adipocyte differentiation at various stages, influencing insulin sensitivity and lipid accumulation.
  3. Impact on Metabolic Disorders: By enhancing insulin sensitivity and reducing hyperglycemia, FK-614 shows potential in treating metabolic disorders such as type 2 diabetes.
Physical and Chemical Properties Analysis

FK-614 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound's stability under different pH conditions is essential for its pharmacological efficacy.
  • Melting Point: Specific melting point data is often determined experimentally but can vary based on purity.

These properties are critical for formulating effective drug delivery systems.

Applications

The primary applications of 1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide include:

  1. Pharmaceutical Research: It serves as a lead compound in developing new therapies for type 2 diabetes and metabolic syndrome.
  2. Biological Studies: Researchers utilize FK-614 to investigate mechanisms underlying insulin signaling and glucose metabolism.
  3. Clinical Trials: Ongoing studies assess its efficacy and safety profile in human subjects suffering from metabolic disorders.

Properties

CAS Number

193012-35-0

Product Name

1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide

Molecular Formula

C21H23Cl2N3O3S

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27)

InChI Key

UYGZODVVDUIDDQ-UHFFFAOYSA-N

SMILES

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C

Solubility

Soluble in DMSO

Synonyms

3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide
FK614 cpd

Canonical SMILES

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.